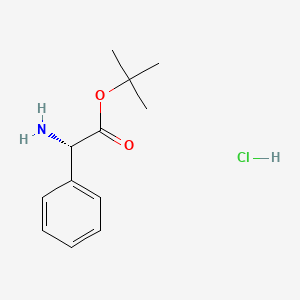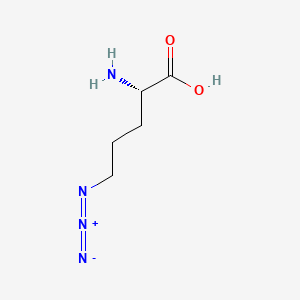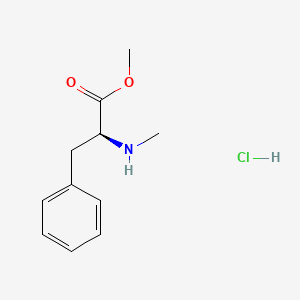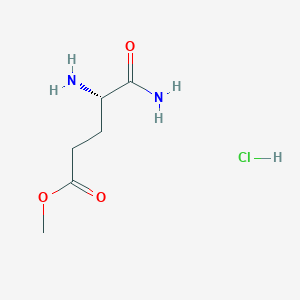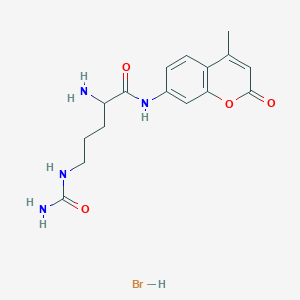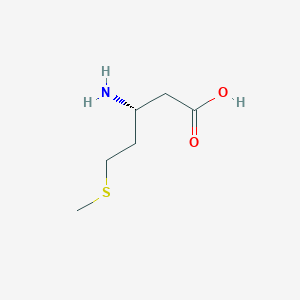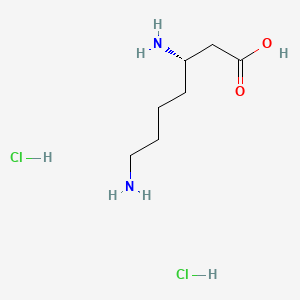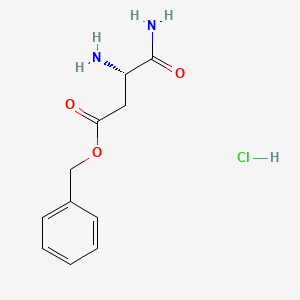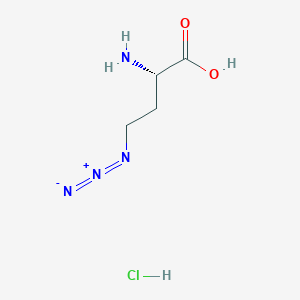
S-benzyl-D-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸は、アミノ酸のクラスに属する有機化合物です。これは、中心炭素原子に結合したアミノ基、カルボキシル基、およびベンジルチオ基の存在を特徴としています。
科学的研究の応用
(S)-2-amino-3-(benzylthio)propanoic acid has several scientific research applications:
将来の方向性
Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of this compound and similar compounds lies in their potential applications in peptide synthesis and protein science .
作用機序
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸の作用機序には、特定の分子標的との相互作用が含まれます。化合物は、活性部位に結合し、基質へのアクセスをブロックすることによって、特定の酵素の阻害剤として作用することができます。さらに、細胞プロセスに関与する受容体または他のタンパク質と相互作用することにより、シグナル伝達経路を調節することができます。 ベンジルチオ基は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性に貢献しています .
類似の化合物との比較
類似の化合物
(S)-2-アミノ-3-(フェニルチオ)プロパン酸: ベンジルチオ基ではなくフェニルチオ基を持つ同様の構造.
(S)-2-アミノ-3-(メチルチオ)プロパン酸: ベンジルチオ基ではなくメチルチオ基を含みます.
独自性
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸は、ベンジルチオ基の存在により独特です。これは、独特の化学的および生物学的特性を付与します。 この基は、化合物の親油性を高め、タンパク質の疎水性領域と相互作用する能力を高め、生化学研究や創薬において貴重なツールとなっています .
生化学分析
Biochemical Properties
S-benzyl-D-cysteine plays a significant role in biochemical reactions. It is involved in the synthesis of glycyrrhizic acid conjugates, which have shown potent antiviral activity . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
合成経路と反応条件
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸の合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、適切なベンジルチオ化合物とアミノ酸誘導体との求核置換反応です。たとえば、塩基の存在下でベンジルチオールとアミノ酸エステルを反応させることにより、目的の生成物を得ることができます。 反応条件は、通常、エタノールまたはメタノールなどの溶媒と、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用することを含みます .
工業的生産方法
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸の工業的生産には、より効率的でスケーラブルな方法が含まれる場合があります。1つのアプローチは、酵素を使用して穏やかな条件下で反応を触媒する生体触媒の使用です。この方法は、高い選択性と環境への影響の低減などの利点を提供します。 別の方法は、反応パラメータをより適切に制御し、生産効率を高めることができる連続フロー反応器の使用です .
化学反応の分析
反応の種類
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸は、以下を含むさまざまな化学反応を起こします。
酸化: ベンジルチオ基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化できます.
還元: 化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するチオール誘導体を形成するために還元できます.
一般的な試薬と条件
生成される主な生成物
酸化: スルホキシド、スルホン.
還元: チオール誘導体.
置換: アミド、エステル.
科学研究への応用
(S)-2-アミノ-3-(ベンジルチオ)プロパン酸は、いくつかの科学研究への応用があります。
類似化合物との比較
Similar Compounds
(S)-2-amino-3-(phenylthio)propanoic acid: Similar structure but with a phenylthio group instead of a benzylthio group.
(S)-2-amino-3-(methylthio)propanoic acid: Contains a methylthio group instead of a benzylthio group.
Uniqueness
(S)-2-amino-3-(benzylthio)propanoic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins, making it a valuable tool in biochemical research and drug development .
特性
IUPAC Name |
(2S)-2-amino-3-benzylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?
A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].
Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?
A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from this compound via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
